molecular formula C6H6INO2S B1457299 Ethyl 5-iodothiazole-4-carboxylate CAS No. 900530-64-5

Ethyl 5-iodothiazole-4-carboxylate

Cat. No. B1457299
Key on ui cas rn: 900530-64-5
M. Wt: 283.09 g/mol
InChI Key: XMDZWPSEQYJMHL-UHFFFAOYSA-N
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Patent
US08344154B2

Procedure details

A solution of 10.68 g of 2-amino-4-ethoxycarbonyl-5-iodothiazole in 140 ml of DMF was cooled in ice under an argon atmosphere. t-Butylnitrite (6.15 ml) was added to the cooled solution, and the mixture was stirred at room temperature for 30 min. The reaction solution was poured into brine, and the mixture was extracted three times with ethyl acetate. The organic layers were combined, followed by washing three times with brine. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1) to give 5.08 g of 4-ethoxycarbonyl-5-iodothiazole.
Quantity
10.68 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([I:12])=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.C(ON=O)(C)(C)C>CN(C=O)C.[Cl-].[Na+].O>[CH2:10]([O:9][C:7]([C:5]1[N:6]=[CH:2][S:3][C:4]=1[I:12])=[O:8])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
10.68 g
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OCC)I
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.15 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
by washing three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1I
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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